Cas no 2098051-03-5 (4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine)

4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine structure
2098051-03-5 structure
Product name:4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
CAS No:2098051-03-5
MF:C11H12N6
MW:228.253180503845
CID:4775633

4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
    • 4-[5-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine
    • 4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
    • Inchi: 1S/C11H12N6/c1-2-17-10(8-14-16-12)7-11(15-17)9-3-5-13-6-4-9/h3-7H,2,8H2,1H3
    • InChI Key: LIRUOVYGIIICFZ-UHFFFAOYSA-N
    • SMILES: N1(CC)C(CN=[N+]=[N-])=CC(C2C=CN=CC=2)=N1

Computed Properties

  • Exact Mass: 228.11234441 g/mol
  • Monoisotopic Mass: 228.11234441 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.1
  • XLogP3: 2
  • Molecular Weight: 228.25

4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0665-0.25g
4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
2098051-03-5 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-0665-1g
4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
2098051-03-5 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-0665-2.5g
4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
2098051-03-5 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-0665-10g
4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
2098051-03-5 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-0665-0.5g
4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
2098051-03-5 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-0665-5g
4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
2098051-03-5 95%+
5g
$1398.0 2023-09-06
TRC
A242671-1g
4-(5-(azidomethyl)-1-ethyl-1h-pyrazol-3-yl)pyridine
2098051-03-5
1g
$ 660.00 2022-06-08
TRC
A242671-100mg
4-(5-(azidomethyl)-1-ethyl-1h-pyrazol-3-yl)pyridine
2098051-03-5
100mg
$ 115.00 2022-06-08
TRC
A242671-500mg
4-(5-(azidomethyl)-1-ethyl-1h-pyrazol-3-yl)pyridine
2098051-03-5
500mg
$ 435.00 2022-06-08

Additional information on 4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Comprehensive Overview of 4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (CAS No. 2098051-03-5)

The compound 4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, identified by its CAS number 2098051-03-5, is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic compound features a unique combination of a pyridine ring and a pyrazole moiety, linked via an azidomethyl group. Its structural complexity and functional versatility make it a valuable intermediate in the synthesis of bioactive molecules and advanced materials.

In recent years, the demand for azide-containing compounds like 4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine has surged due to their pivotal role in click chemistry applications. Researchers are particularly interested in its potential for bioconjugation, where it serves as a linker for attaching biomolecules to surfaces or other functional groups. This aligns with the growing trend of targeted drug delivery systems and diagnostic probes, topics frequently searched in academic and industrial circles.

The pyridine-pyrazole scaffold of this compound also contributes to its relevance in medicinal chemistry. Structural analogs of this molecule have shown promise in modulating enzyme activity and receptor binding, making it a subject of interest for drug discovery programs. Online searches often highlight queries about "pyrazole derivatives in cancer research" or "azide-functionalized pharmaceuticals," reflecting its interdisciplinary appeal.

From a synthetic chemistry perspective, the ethyl group at the 1-position of the pyrazole ring enhances the compound's stability, while the azidomethyl side chain offers reactivity for further functionalization. This duality makes CAS 2098051-03-5 a versatile building block for high-throughput screening libraries, a hot topic in AI-driven drug design discussions. Computational chemists frequently explore how such fragments can optimize molecular docking simulations.

Material scientists have investigated 4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine for its potential in polymer modification. The azide group enables photo-crosslinking capabilities, relevant to developing smart coatings or self-healing materials—keywords trending in nanotechnology forums. Its thermal stability profile (often searched as "azide compound decomposition temperature") makes it suitable for specialized industrial applications.

Quality control of this compound requires precise analytical methods. Chromatographic techniques like HPLC and spectroscopic analyses (NMR, IR) are essential to verify the integrity of the azidomethyl functionality—a common concern reflected in laboratory technique searches. The compound's storage conditions (often queried as "azide stability under refrigeration") are crucial for maintaining reactivity.

In regulatory contexts, proper handling protocols for azide-containing intermediates remain a frequently searched topic among synthetic chemists. While 2098051-03-5 itself isn't classified as hazardous, best practices for laboratory safety with reactive groups generate substantial online discussion, particularly in academic research communities.

The commercial availability of 4-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine through specialty chemical suppliers has increased, with search trends showing growing interest in "custom pyrazole synthesis" services. Its price volatility (a common search parameter) reflects the complex multi-step synthesis required to produce this bifunctional compound.

Future research directions may explore its utility in bioorthogonal chemistry—a trending topic in chemical biology. The compound's balanced lipophilicity (logP) and molecular weight (frequently compared in QSAR studies) position it favorably for developing cell-permeable probes, another area generating substantial scientific literature searches.

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